molecular formula C15H16ClN3OS B2405511 3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride CAS No. 1049741-17-4

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride

Cat. No.: B2405511
CAS No.: 1049741-17-4
M. Wt: 321.82
InChI Key: SMDUFFHJQFETME-UHFFFAOYSA-N
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Description

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound is of particular interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thieno derivative, with a pyrimidine moiety under acidic or basic conditions.

    Substitution Reactions:

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

    Phenol Addition: The phenol group is attached through a coupling reaction, typically using a phenol derivative and a suitable coupling agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkylating agents, halogenating agents, nucleophiles, electrophiles, solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit tyrosine kinases or other signaling molecules, thereby disrupting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in cancer therapy.

    Thieno[2,3-d]pyrimidine Compounds: Other derivatives with similar core structures but different substituents.

Uniqueness

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of ethyl, methyl, and phenol groups on the thieno[2,3-d]pyrimidine core differentiates it from other similar compounds and may enhance its therapeutic potential.

Properties

IUPAC Name

3-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS.ClH/c1-3-12-8-13-14(16-9(2)17-15(13)20-12)18-10-5-4-6-11(19)7-10;/h4-8,19H,3H2,1-2H3,(H,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDUFFHJQFETME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC(=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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